Cas no 879396-70-0 (Silodosin Glucuronide Lithium Salt)

Silodosin Glucuronide Lithium Salt structure
879396-70-0 structure
Produktname:Silodosin Glucuronide Lithium Salt
CAS-Nr.:879396-70-0
MF:C31H40F3N3O10
MW:671.658619880676
CID:4718205
PubChem ID:11534908

Silodosin Glucuronide Lithium Salt Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 61Q978167Z
    • Silodosin-beta,D-glucuronide
    • beta-D-Glucopyranosiduronic acid, 3-(7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indol-1-yl)propyl
    • 3-[7-(Aminocarbonyl)-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl β-D-glucopyranosiduronic acid (ACI)
    • UNII-61Q978167Z
    • (2S,3S,4S,5R,6R)-6-(3-(7-Carbamoyl-5-((R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 3-(7-(AMINOCARBONYL)-2,3-DIHYDRO-5-((2R)-2-((2-(2-(2,2,2-TRIFLUOROETHOXY)PHENOXY)ETHYL)AMINO)PROPYL)-1H-INDOL-1-YL)PROPYL
    • 879396-70-0
    • Q27263368
    • Silodosin beta-D-glucuronide
    • (2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • KMD-3213G
    • ZSZSAUNNNUTBDH-UPUDQGLBSA-N
    • SILODOSIN-.BETA.,D-GLUCURONIDE
    • Silodosin Glucuronide Lithium Salt
    • Inchi: 1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1
    • InChI-Schlüssel: ZSZSAUNNNUTBDH-UPUDQGLBSA-N
    • Lächelt: FC(COC1C=CC=CC=1OCCN[C@H](C)CC1C=C(C(N)=O)C2=C(C=1)CCN2CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 671.26657897g/mol
  • Monoisotopenmasse: 671.26657897g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 6
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 47
  • Anzahl drehbarer Bindungen: 16
  • Komplexität: 1010
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topologische Polaroberfläche: 193

Silodosin Glucuronide Lithium Salt Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
S465088-10mg
Silodosin Glucuronide Lithium Salt
879396-70-0
10mg
1200.00 2021-07-18
TRC
S465018-10mg
Silodosin Glucuronide Lithium Salt
879396-70-0
10mg
1200.00 2021-07-18
TRC
S465018-1mg
Silodosin Glucuronide Lithium Salt
879396-70-0
1mg
150.00 2021-07-18
TRC
S465088-1mg
Silodosin Glucuronide Lithium Salt
879396-70-0
1mg
150.00 2021-07-18

Silodosin Glucuronide Lithium Salt Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
1.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Acetic acid ;  rt
Referenz
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone ;  rt
1.3 Reagents: Cesium carbonate Solvents: Acetone ;  0 °C
2.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
2.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Acetic acid ;  rt
Referenz
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetone ;  rt
2.1 Reagents: Cesium carbonate Solvents: Acetone ;  0 °C
3.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
3.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
4.2 Reagents: Acetic acid ;  rt
Referenz
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
2.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Acetic acid ;  rt
Referenz
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Acetic acid ;  rt
Referenz
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetone ;  0 °C
2.1 Solvents: Dichloromethane ;  1 h, rt; rt → 0 °C
2.2 Reagents: Trimethylsilyl triflate ;  0 °C; 1.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Acetic acid ;  rt
Referenz
Synthesis of silodosin glucuronide and its deuterated counterpart: solving a problematic O-glycosylation of a nitrogen-containing molecule
Zhou, Jun; et al, Heterocyclic Communications, 2017, 23(3), 187-195

Silodosin Glucuronide Lithium Salt Raw materials

Silodosin Glucuronide Lithium Salt Preparation Products

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